BAY 41-2272 is a synthetic compound developed by Bayer AG in Germany. [, ] It is classified as a soluble guanylate cyclase (sGC) stimulator and is recognized for its role in nitric oxide (NO)-independent sGC activation. [, , ] BAY 41-2272 has been widely investigated in scientific research for its therapeutic potential in various cardiovascular and fibrotic diseases. [, , , ]
Bay 41-2272 is a potent soluble guanylyl cyclase stimulator that has garnered attention for its role in cardiovascular research and potential therapeutic applications. It acts at a nitric oxide-independent regulatory site on the soluble guanylyl cyclase enzyme, enhancing the production of cyclic guanosine monophosphate, which plays a crucial role in vasodilation and other physiological processes. This compound is classified as a small molecule drug and is primarily studied for its effects on vascular function and blood pressure regulation.
Bay 41-2272, with the chemical formula C20H17FN6 and a molecular weight of 360.39 g/mol, is synthesized as a part of research into cardiovascular pharmacology. It is classified under the category of soluble guanylyl cyclase stimulators, which are compounds that activate the soluble guanylyl cyclase enzyme, leading to increased levels of cyclic guanosine monophosphate in cells. This mechanism is particularly significant in the context of hypertension and other cardiovascular diseases.
The synthesis of Bay 41-2272 involves multiple steps that incorporate various organic reactions to construct its complex molecular structure. While specific synthetic pathways may vary, a general approach includes:
Technical details regarding specific reagents and conditions can be found in specialized chemical literature.
Bay 41-2272's molecular structure is characterized by a complex arrangement that includes:
The three-dimensional conformation of Bay 41-2272 can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its binding interactions with soluble guanylyl cyclase.
Bay 41-2272 participates in several important chemical reactions relevant to its pharmacological activity:
These reactions underscore the compound's potential therapeutic benefits in managing cardiovascular diseases.
The mechanism of action of Bay 41-2272 primarily revolves around its interaction with soluble guanylyl cyclase:
This mechanism highlights Bay 41-2272's role in enhancing vascular function and combating hypertension.
Bay 41-2272 exhibits several notable physical and chemical properties:
These properties are critical for researchers when considering experimental applications involving Bay 41-2272.
Bay 41-2272 has several significant applications in scientific research:
BAY 41-2272 is a prototypical heme-dependent sGC stimulator that directly targets the reduced ferrous (Fe²⁺) heme moiety of soluble guanylyl cyclase. Unlike nitric oxide (NO) donors, BAY 41-2272 activates sGC independently of endogenous NO by binding to a distinct allosteric site. This binding induces conformational changes in the sGC heterodimer (α1β1), stabilizing the catalytically active state and enhancing the conversion of GTP to cyclic guanosine monophosphate (cGMP) by up to 400-fold over basal activity [3] [7]. The compound’s efficacy is strictly dependent on the presence of the reduced heme cofactor, as oxidation of heme (to Fe³⁺) or its removal abolishes stimulation [6] [10]. Functional studies in isolated rat hearts demonstrate that BAY 41-2272 administered during reperfusion limits infarct size by 45%–60% through sGC-dependent cGMP elevation, an effect blocked by the heme oxidizer ODQ [6].
Table 1: Comparative Pharmacology of sGC-Targeting Compounds
Compound | Class | Heme Requirement | Activation Fold (vs. Basal) | Key Functional Effect |
---|---|---|---|---|
BAY 41-2272 | Stimulator | Reduced (Fe²⁺) | 400x | Cardioprotection, antifibrotic effects |
Riociguat | Stimulator | Reduced (Fe²⁺) | 350x | Pulmonary hypertension treatment |
Cinaciguat (BAY 58-2667) | Activator | Oxidized/heme-free | 500x | Stabilizes oxidized sGC |
YC-1 | Stimulator (prototype) | Reduced (Fe²⁺) | 200x | Nonselective PDE inhibition |
BAY 41-2272 exhibits profound synergy with subthreshold concentrations of NO. Biochemical assays show that the combination of BAY 41-2272 (100 nM) and NO donors (e.g., DEA NONOate) potentiates cGMP production 10–20-fold higher than either agent alone [4] [7]. This synergy arises from BAY 41-2272’s ability to sensitize sGC to NO, lowering the EC₅₀ for NO-induced activation and prolonging the enzyme’s active state [5] [10]. Nuclear magnetic resonance (NMR) studies using the Nostoc sp. H-NOX domain reveal that BAY 41-2272 binds weakly to the heme-free domain (Kd ≈ 9–21 μM) but exhibits enhanced affinity (Kd ≈ 0.6–1.1 μM) in the presence of NO due to cooperative stabilization of the active sGC conformation [5]. In cellular models (e.g., A7r5 aortic smooth muscle cells), this synergy translates to amplified cGMP signaling even under oxidative stress, provided the heme remains reduced [5].
Table 2: Synergistic Effects of BAY 41-2272 with NO
Experimental Model | BAY 41-2272 Alone | NO Donor Alone | Combination Effect | Molecular Outcome |
---|---|---|---|---|
THP-1 monocytes | 3-fold ↑ cGMP | 5-fold ↑ cGMP | 20-fold ↑ cGMP | Enhanced phagocytosis, ROS production |
A7r5 smooth muscle cells | 4-fold ↑ cGMP | 6-fold ↑ cGMP | 25-fold ↑ cGMP | Vasorelaxation, antifibrotic signaling |
In vitro sGC activity assay | 400-fold ↑ activity | 200-fold ↑ activity | >1000-fold ↑ activity | Prolonged catalytic domain opening |
High-resolution cryo-electron microscopy (cryo-EM) structures of human sGC (resolution: 3.7–3.9 Å) reveal that BAY 41-2272 binds at a pocket interface between the β1 H-NOX domain and the coiled-coil (CC) domains, distinct from the catalytic or heme-binding sites [3] [7]. Key interactions include:
Mutagenesis studies confirm that residues β1 Phe77, Glu370, and Val39 are critical for BAY 41-2272 efficacy. Alanine substitutions reduce compound potency by 5–10-fold without affecting NO sensitivity [3]. Additionally, a conserved signal transmission triad (His105-Tyr135-Arg139) in the β1 H-NOX domain mediates heme displacement and sGC activation upon BAY 41-2272 binding [9].
Figure 1: Structural Model of BAY 41-2272 Bound to sGC
β1 H-NOX Domain: | Phe77 ──────────── Benzylindazole core (hydrophobic) | Tyr112 ─────────── Terminal phenyl ring (stacking) CC Domain: | Glu370 ─────────── Terminal OH (H-bond) | α1 Leu425 ──────── Furan group (van der Waals) Catalytic Domain: | ────────────────→ GTP→cGMP (allosteric activation)
Table 3: Key Residues for BAY 41-2272 Binding and Activation
Domain | Residue | Role in Binding/Activation | Effect of Mutation (Ala) |
---|---|---|---|
β1 H-NOX | Phe77 | Hydrophobic core stabilization | 10-fold ↓ potency |
β1 H-NOX | Tyr112 | π-stacking with ligand | 8-fold ↓ potency |
β1 H-NOX | Val39 | Furan group interaction | 5-fold ↓ potency |
CC (β1) | Glu370 | H-bond with terminal OH | 7-fold ↓ potency |
α1 CC | Leu425 | Van der Waals contact | 3-fold ↓ potency |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7